Cas no 223575-99-3 (2-(1,3-benzoxazol-2-yl)benzaldehyde)

2-(1,3-Benzoxazol-2-yl)benzaldehyde is a versatile heterocyclic compound featuring a benzoxazole core linked to a benzaldehyde moiety. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly as a building block for fluorescent dyes, pharmaceuticals, and coordination chemistry. The aldehyde group offers reactivity for further functionalization, while the benzoxazole ring enhances stability and optical characteristics. Its well-defined molecular architecture ensures consistent performance in applications such as ligand design and material science. The compound’s high purity and structural specificity make it suitable for precision research and industrial processes requiring tailored molecular frameworks.
2-(1,3-benzoxazol-2-yl)benzaldehyde structure
223575-99-3 structure
Product name:2-(1,3-benzoxazol-2-yl)benzaldehyde
CAS No:223575-99-3
MF:C14H9NO2
MW:223.227
CID:3166986
PubChem ID:18357689

2-(1,3-benzoxazol-2-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(1,3-benzoxazol-2-yl)benzaldehyde
    • 223575-99-3
    • 2-(benzoxazol-2-yl)benzaldehyde
    • 2-(Benzo[d]oxazol-2-yl)benzaldehyde
    • MBBWGWVJHUEFIA-UHFFFAOYSA-N
    • SCHEMBL2477874
    • 2-(1,3-BENZOXAZOL-2-YL)BENZALDEHYDE
    • 2-BENZOOXAZOL-2-YL-BENZALDEHYDE
    • Inchi: InChI=1S/C14H9NO2/c16-9-10-5-1-2-6-11(10)14-15-12-7-3-4-8-13(12)17-14/h1-9H
    • InChI Key: MBBWGWVJHUEFIA-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)C=O)C2=NC3=CC=CC=C3O2

Computed Properties

  • Exact Mass: 223.063328530g/mol
  • Monoisotopic Mass: 223.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.1Ų
  • XLogP3: 2.9

2-(1,3-benzoxazol-2-yl)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5312-250MG
2-(1,3-benzoxazol-2-yl)benzaldehyde
223575-99-3 95%
250MG
¥ 1,392.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5312-10G
2-(1,3-benzoxazol-2-yl)benzaldehyde
223575-99-3 95%
10g
¥ 17,358.00 2023-03-31
Chemenu
CM154295-1g
2-(benzo[d]oxazol-2-yl)benzaldehyde
223575-99-3 95%
1g
$396 2021-06-09
Ambeed
A715544-1g
2-(Benzo[d]oxazol-2-yl)benzaldehyde
223575-99-3 98+%
1g
$494.0 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5312-5G
2-(1,3-benzoxazol-2-yl)benzaldehyde
223575-99-3 95%
5g
¥ 10,414.00 2023-03-31
Chemenu
CM154295-1g
2-(benzo[d]oxazol-2-yl)benzaldehyde
223575-99-3 95%
1g
$513 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5312-100MG
2-(1,3-benzoxazol-2-yl)benzaldehyde
223575-99-3 95%
100MG
¥ 871.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5312-500MG
2-(1,3-benzoxazol-2-yl)benzaldehyde
223575-99-3 95%
500MG
¥ 2,316.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5312-1G
2-(1,3-benzoxazol-2-yl)benzaldehyde
223575-99-3 95%
1g
¥ 3,471.00 2023-03-31
Chemenu
CM154295-5g
2-(benzo[d]oxazol-2-yl)benzaldehyde
223575-99-3 95%
5g
$884 2021-06-09

Additional information on 2-(1,3-benzoxazol-2-yl)benzaldehyde

Recent Advances in the Study of 2-(1,3-Benzoxazol-2-yl)benzaldehyde (CAS: 223575-99-3) in Chemical Biology and Pharmaceutical Research

2-(1,3-Benzoxazol-2-yl)benzaldehyde (CAS: 223575-99-3) is a heterocyclic aldehyde compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its benzoxazole and benzaldehyde moieties, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a scaffold for drug development, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory therapies. The unique structural features of 2-(1,3-benzoxazol-2-yl)benzaldehyde enable it to interact with a wide range of biological targets, making it a promising candidate for further investigation.

One of the most notable advancements in the study of 2-(1,3-benzoxazol-2-yl)benzaldehyde is its role in the development of novel antimicrobial agents. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including methicillin-resistant *Staphylococcus aureus* (MRSA) and *Escherichia coli*. The researchers utilized a combination of molecular docking and in vitro assays to identify the optimal structural modifications for enhancing antimicrobial efficacy. These findings highlight the potential of 2-(1,3-benzoxazol-2-yl)benzaldehyde as a lead compound for addressing the growing global challenge of antibiotic resistance.

In addition to its antimicrobial properties, 2-(1,3-benzoxazol-2-yl)benzaldehyde has shown promise in anticancer research. A recent study in *Bioorganic & Medicinal Chemistry Letters* reported that certain derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR cascade, which is frequently dysregulated in cancer. These results suggest that 2-(1,3-benzoxazol-2-yl)benzaldehyde could serve as a valuable scaffold for the design of targeted anticancer therapies.

The synthesis and optimization of 2-(1,3-benzoxazol-2-yl)benzaldehyde derivatives have also been a focus of recent research. A 2022 study in *Tetrahedron* detailed a novel, high-yield synthetic route for this compound, utilizing palladium-catalyzed cross-coupling reactions. This method not only improves the efficiency of production but also allows for the introduction of diverse functional groups, thereby expanding the scope of potential applications. Such advancements in synthetic chemistry are critical for accelerating the development of new drugs based on this scaffold.

Despite these promising developments, challenges remain in the clinical translation of 2-(1,3-benzoxazol-2-yl)benzaldehyde-based compounds. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. However, the growing body of research underscores the compound's potential as a versatile tool in drug discovery. Future studies should focus on elucidating the structure-activity relationships of its derivatives and exploring their interactions with additional biological targets.

In conclusion, 2-(1,3-benzoxazol-2-yl)benzaldehyde (CAS: 223575-99-3) represents a highly promising scaffold in chemical biology and pharmaceutical research. Its applications in antimicrobial and anticancer therapies, coupled with advances in synthetic methodologies, position it as a valuable candidate for further investigation. As research continues to uncover its full potential, this compound may play a pivotal role in addressing some of the most pressing challenges in modern medicine.

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Amadis Chemical Company Limited
(CAS:223575-99-3)2-(1,3-benzoxazol-2-yl)benzaldehyde
A1080938
Purity:99%
Quantity:1g
Price ($):445.0